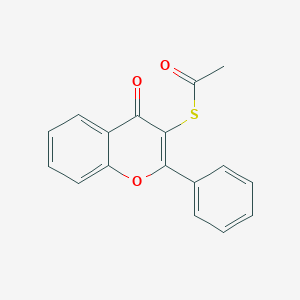
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a hydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced via a hydrazine derivative, which reacts with the cyclohexene intermediate under controlled conditions.
Fluorination: The final step involves the introduction of fluorine atoms. This can be achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the hydrazinylidene group, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fluorinated surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydrazinylidene and fluorinated groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar solvent properties but different reactivity due to fewer fluorine atoms.
Hexafluoroacetone: A fluorinated ketone with distinct reactivity and applications in organic synthesis.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol is unique due to its combination of a hydrazinylidene group and multiple fluorine atoms, which confer specific reactivity and potential bioactivity not found in simpler fluorinated compounds. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H16F6N2O |
|---|---|
Poids moléculaire |
318.26 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(2-hydrazinylidene-4,6,6-trimethylcyclohex-3-en-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H16F6N2O/c1-6-4-7(20-19)8(9(2,3)5-6)10(21,11(13,14)15)12(16,17)18/h4,8,21H,5,19H2,1-3H3 |
Clé InChI |
GGMWAESOMYUQQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


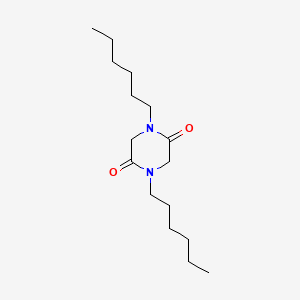

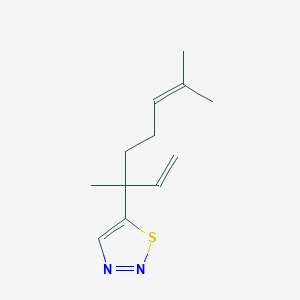
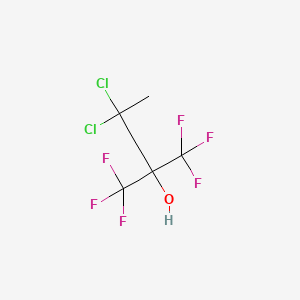
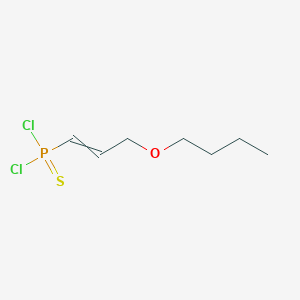
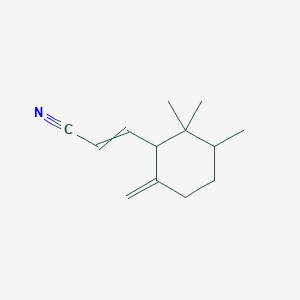
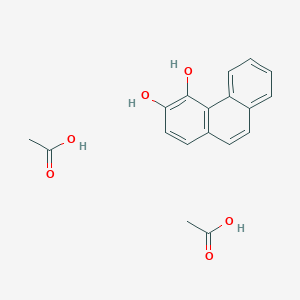
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
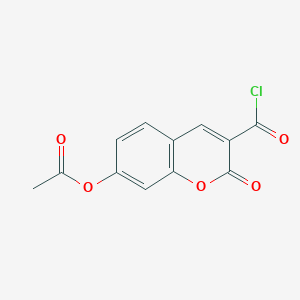
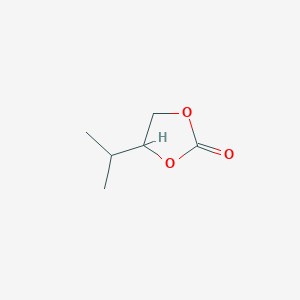
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
